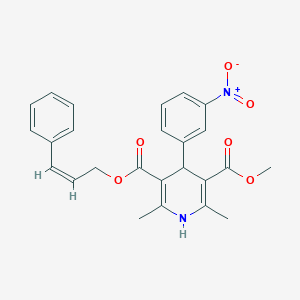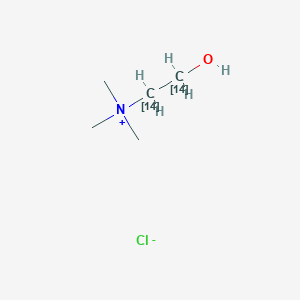
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride is a chemical compound commonly known as MOPE. It is a highly reactive compound and is widely used in scientific research for various applications.
Mecanismo De Acción
MOPE acts as an acylating agent and can react with various nucleophiles, including amines, alcohols, and thiols. It can also undergo hydrolysis to yield N-methoxy-2-phenylethanimine and oxalyl chloride. The mechanism of action of MOPE involves the formation of an intermediate that undergoes nucleophilic attack by the reactant.
Efectos Bioquímicos Y Fisiológicos
MOPE has no known biochemical or physiological effects as it is not used as a drug or medication. It is mainly used in scientific research as a reagent and catalyst.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOPE in lab experiments is its high reactivity, which allows for fast and efficient reactions. It is also readily available and relatively inexpensive. However, MOPE is highly reactive and can be dangerous if not handled properly. It is also unstable and can decompose if exposed to moisture or heat.
Direcciones Futuras
There are several future directions for the use of MOPE in scientific research. One direction is the development of new compounds using MOPE as a building block. Another direction is the study of enzyme-catalyzed reactions using MOPE as a tool. MOPE can also be used in the development of new catalysts and the study of reaction mechanisms. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Conclusion:
MOPE is a highly reactive compound that has various scientific research applications. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE has no known biochemical or physiological effects and is mainly used in scientific research as a tool for understanding reaction mechanisms. Despite its advantages, MOPE is highly reactive and can be dangerous if not handled properly. Further research is needed to fully understand the potential applications of MOPE in scientific research.
Métodos De Síntesis
MOPE can be synthesized using various methods, including the reaction of N-methoxy-2-phenylethanimine with thionyl chloride and the reaction of N-methoxy-2-phenylethanimine with oxalyl chloride. The former method involves the formation of an intermediate, which is then treated with thionyl chloride to yield MOPE. The latter method involves the direct reaction of N-methoxy-2-phenylethanimine with oxalyl chloride to yield MOPE.
Aplicaciones Científicas De Investigación
MOPE has various scientific research applications, including the synthesis of new compounds, the study of reaction mechanisms, and the development of new drugs. It is widely used as a reagent in organic synthesis and as a catalyst in various reactions. MOPE is also used in the study of enzyme-catalyzed reactions and as a tool for understanding the mechanism of action of various enzymes.
Propiedades
Número CAS |
111042-15-0 |
|---|---|
Nombre del producto |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
Fórmula molecular |
C9H8ClNO2 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
(1Z)-N-methoxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO2/c1-13-11-9(10)8(12)7-5-3-2-4-6-7/h2-6H,1H3/b11-9- |
Clave InChI |
NZUYTSBKXGMWLA-LUAWRHEFSA-N |
SMILES isomérico |
CO/N=C(/C(=O)C1=CC=CC=C1)\Cl |
SMILES |
CON=C(C(=O)C1=CC=CC=C1)Cl |
SMILES canónico |
CON=C(C(=O)C1=CC=CC=C1)Cl |
Sinónimos |
Benzeneethanimidoyl chloride, N-methoxy-alpha-oxo-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



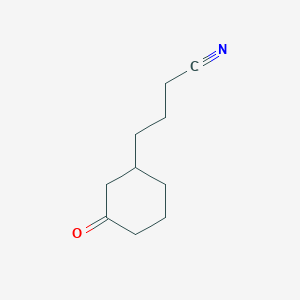
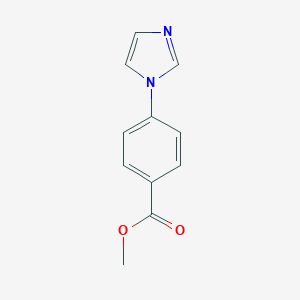
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

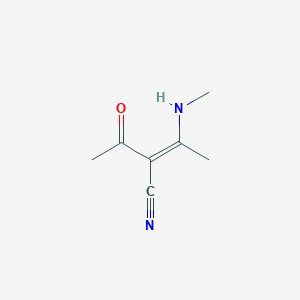
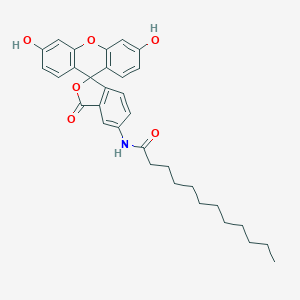

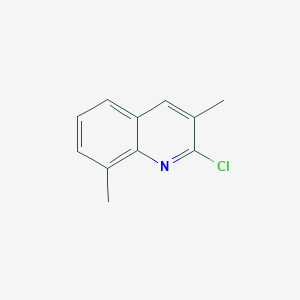
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
